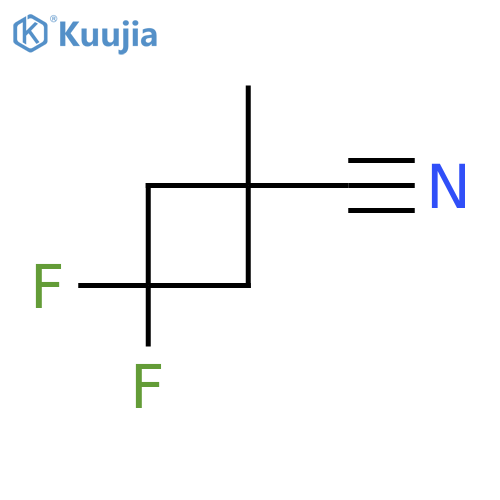

Cas no 1447949-92-9 (3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)

3,3-Difluoro-1-methylcyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1447949-92-9

- 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile

- LWXRSDZKQMSNIF-UHFFFAOYSA-N

- SCHEMBL15604505

- AKOS040806515

- EN300-2514851

-

- MDL: MFCD32667407

- インチ: 1S/C6H7F2N/c1-5(4-9)2-6(7,8)3-5/h2-3H2,1H3

- InChIKey: LWXRSDZKQMSNIF-UHFFFAOYSA-N

- ほほえんだ: FC1(CC(C#N)(C)C1)F

計算された属性

- せいみつぶんしりょう: 131.05465555g/mol

- どういたいしつりょう: 131.05465555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

3,3-Difluoro-1-methylcyclobutane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2514851-0.05g |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 0.05g |

$282.0 | 2024-06-19 | |

| Enamine | EN300-2514851-1.0g |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 1.0g |

$1214.0 | 2024-06-19 | |

| Enamine | EN300-2514851-5.0g |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 5.0g |

$3520.0 | 2024-06-19 | |

| Aaron | AR0293LP-2.5g |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 2.5g |

$3297.00 | 2025-02-17 | |

| 1PlusChem | 1P0293DD-250mg |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 250mg |

$805.00 | 2024-06-20 | |

| 1PlusChem | 1P0293DD-2.5g |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 2.5g |

$3003.00 | 2024-06-20 | |

| Aaron | AR0293LP-250mg |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 250mg |

$852.00 | 2025-02-17 | |

| 1PlusChem | 1P0293DD-1g |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 1g |

$1563.00 | 2024-06-20 | |

| Enamine | EN300-2514851-0.25g |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 0.25g |

$601.0 | 2024-06-19 | |

| Enamine | EN300-2514851-10.0g |

3,3-difluoro-1-methylcyclobutane-1-carbonitrile |

1447949-92-9 | 95% | 10.0g |

$5221.0 | 2024-06-19 |

3,3-Difluoro-1-methylcyclobutane-1-carbonitrile 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

3,3-Difluoro-1-methylcyclobutane-1-carbonitrileに関する追加情報

Introduction to 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile (CAS No. 1447949-92-9)

3,3-Difluoro-1-methylcyclobutane-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1447949-92-9, is a fluorinated cycloalkane derivative with significant potential in the field of pharmaceutical and agrochemical research. This compound features a cyclobutane core substituted with two fluorine atoms at the 3-position and a nitrile group at the 1-position, further enhanced by a methyl group at the same position. The unique structural configuration of this molecule imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for developing novel bioactive molecules.

The fluorine atoms in 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile play a crucial role in modulating the electronic and steric properties of the molecule. Fluorine is known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles of drug candidates. In recent years, there has been growing interest in fluorinated compounds due to their widespread applications in medicinal chemistry. The presence of two fluorine atoms at the 3-position of the cyclobutane ring in this compound suggests enhanced lipophilicity and potential for better membrane permeability, which are desirable traits for drug-like molecules.

The nitrile group at the 1-position of 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile introduces a polar moiety that can participate in hydrogen bonding interactions with biological targets. Nitrile groups are frequently incorporated into pharmaceuticals due to their ability to improve solubility and binding affinity. The combination of fluorine and nitrile substituents in this compound creates a versatile scaffold that can be further modified to explore various biological activities. For instance, the nitrile group can be hydrolyzed to an amide or reduced to an amine, providing multiple pathways for derivatization and lead optimization.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of fluorinated heterocycles in drug discovery. Studies have shown that fluorinated cycloalkanes can exhibit improved pharmacological properties compared to their non-fluorinated counterparts. The rigid cyclobutane ring in 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile contributes to steric constraints that can optimize binding interactions with protein targets. This structural rigidity is particularly valuable in designing small-molecule inhibitors targeting enzymes such as kinases and proteases, which are key players in many diseases.

The methyl group at the 1-position of this compound adds another layer of structural complexity, which can influence both the electronic distribution and conformational flexibility of the molecule. Methyl groups are commonly used in drug design to enhance lipophilicity and reduce polar surface area, thereby improving oral bioavailability. The presence of this substituent alongside fluorine and nitrile groups suggests that 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile may exhibit favorable pharmacokinetic properties when incorporated into drug candidates.

In terms of synthetic applications, 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile serves as a valuable building block for constructing more complex molecular architectures. The availability of this compound allows chemists to explore novel synthetic pathways and develop innovative methodologies for introducing fluorine and nitrile functionalities into target molecules. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at various positions of the cyclobutane ring, expanding the chemical space accessible through this scaffold.

Current research in medicinal chemistry is increasingly focused on developing next-generation therapeutics with improved efficacy and safety profiles. Fluorinated compounds continue to be at the forefront of this effort due to their ability to modulate molecular properties effectively. The unique structural features of 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile, including its dual fluorine substitution and nitrile group, make it an attractive candidate for further exploration in drug discovery programs. By leveraging its inherent chemical diversity, researchers can design molecules with tailored biological activities for treating various diseases.

The potential applications of 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Fluorinated compounds are widely used in crop protection agents due to their enhanced stability and bioactivity. The structural motifs present in this molecule could inspire the development of novel pesticides or herbicides with improved environmental profiles. Additionally, its utility as an intermediate in fine chemical synthesis underscores its versatility across multiple industrial sectors.

As computational methods continue to advance, virtual screening techniques are being increasingly employed to identify promising candidates like 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile for further experimental validation. Molecular docking studies have demonstrated that fluorinated cycloalkanes can interact favorably with biological targets such as receptors and enzymes. These computational insights provide a rational basis for designing derivatives with enhanced potency and selectivity.

In conclusion,3,3-Difluoro-1-methylcyclobutane-1-carbonitrile (CAS No. 1447949-92-9) represents a fascinating molecule with multifaceted applications in synthetic chemistry and drug discovery. Its unique combination of structural features—fluorine substitution,methyl group,and nitrile functionality—makes it a versatile scaffold for developing novel bioactive compounds. As research progresses,this compoundis likely to find broader utility across pharmaceuticals,agrochemicals,and specialty chemicals sectors,driven by its promising chemical propertiesand adaptability.

1447949-92-9 (3,3-Difluoro-1-methylcyclobutane-1-carbonitrile) 関連製品

- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)

- 1825512-54-6(N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)

- 2411235-70-4(N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide)

- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)

- 93306-73-1(3-(4-methoxy-3-methylphenyl)propan-1-ol)

- 1261478-53-8(4,2',4',5'-Tetrachlorobiphenyl-2-carboxylic acid amide)

- 1216545-76-4((2-Isopropoxyphenyl)methanamine hydrochloride)

- 2229479-32-5(5-1-(aminomethyl)cyclopentylthiophene-2-carbonitrile)

- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)

- 1189989-95-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide)